Flumazenil acid

Overview

Description

Ro 15-3890, also known as Flumazenil acid, is a metabolite of Flumazenil. Flumazenil is a well-known benzodiazepine receptor antagonist. Ro 15-3890 is primarily used in scientific research to study the pharmacokinetics and metabolism of benzodiazepine antagonists .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ro 15-3890 can be synthesized through the hydrolysis of Flumazenil. The process involves the use of specific reagents and conditions to achieve the desired product. The synthetic route typically includes the following steps:

N-alkylation: The corresponding desmethyl compound (Ro 15-6877) is alkylated using methyl iodide.

Hydrolysis: The alkylated product undergoes hydrolysis to yield Ro 15-3890.

Industrial Production Methods: Industrial production of Ro 15-3890 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Ro 15-3890 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Reversal of Benzodiazepine Overdose

Flumazenil is primarily utilized in emergency medicine to reverse the sedative effects of benzodiazepines in cases of overdose. A study involving 110 patients demonstrated that flumazenil effectively reversed coma induced by benzodiazepines, with a significant proportion regaining consciousness after administration . It is particularly useful in distinguishing pure benzodiazepine overdoses from mixed-drug intoxication, enhancing its diagnostic utility in emergency settings .

Postoperative Sedation Reversal

Flumazenil is also indicated for the reversal of sedation following surgical procedures involving benzodiazepines. It accelerates recovery times and reduces the need for prolonged monitoring post-surgery, facilitating earlier patient discharge .

Off-Label Uses

Research has explored flumazenil's potential off-label applications, including:

- Treatment of alcohol withdrawal syndrome

- Management of hepatic encephalopathy

- Reversal of baclofen toxicity

- Treatment of idiopathic recurring stupor and cannabis toxicity .

Central Nervous System Disorders

Emerging studies suggest that flumazenil may have therapeutic potential beyond overdose reversal, particularly in chronic CNS disorders such as Parkinson's disease and amyotrophic lateral sclerosis. Its role as a GABA receptor antagonist allows for modulation of neurotransmitter systems involved in these conditions .

Neuroimaging Studies

Recent advancements have introduced flumazenil labeled with fluorine-18 as a promising agent for positron emission tomography (PET) imaging. This application is particularly relevant for assessing cortical damage in conditions such as stroke, alcoholism, and Alzheimer’s disease . The automated synthesis methods developed for fluorine-18 flumazenil enhance its availability and efficacy in neuroimaging studies, allowing researchers to visualize GABA receptor distributions in vivo .

Case Studies and Findings

Mechanism of Action

Ro 15-3890 exerts its effects by acting as a competitive antagonist at the benzodiazepine receptor. It blocks the enhancing effect of agonists and the depressant effect of inverse agonists on gamma-aminobutyric acid (GABA)ergic synaptic transmission. This mechanism involves the interaction with the benzodiazepine receptor, which acts as a coupling unit between the GABA receptor and the chloride channel .

Comparison with Similar Compounds

Ro 15-1788 (Flumazenil): The parent compound of Ro 15-3890, used as a benzodiazepine receptor antagonist.

Ro 15-6877: A desmethyl compound used in the synthesis of Ro 15-3890.

Ro 15-4965: Another metabolite of Flumazenil

Uniqueness: Ro 15-3890 is unique due to its specific role as a metabolite of Flumazenil. It provides valuable insights into the metabolic pathways and pharmacokinetics of benzodiazepine antagonists, making it a crucial compound in scientific research .

Biological Activity

Flumazenil, a benzodiazepine antagonist, is primarily known for its role in reversing the sedative effects of benzodiazepines. It acts on the GABA-A receptor complex, competitively inhibiting the binding of benzodiazepines and thereby counteracting their effects. This article delves into the biological activity of flumazenil acid, examining its pharmacodynamics, case studies, and research findings.

Flumazenil functions as a competitive antagonist at the benzodiazepine recognition site on the GABA-A receptor. It effectively reverses the effects of benzodiazepines by blocking their action on this receptor complex. In animal models, flumazenil has been shown to possess weak partial agonist activity, although it exhibits minimal agonist effects in humans .

Pharmacokinetics

Flumazenil is rapidly absorbed following intravenous administration, with an onset of action between 1 to 2 minutes. The peak effect occurs within 6 to 10 minutes post-administration. Its pharmacokinetic profile includes:

Case Study: Clonazolam Overdose

A notable case involved a patient who experienced respiratory depression due to an intentional overdose of liquid clonazolam. The administration of flumazenil (0.2 mg IV) led to immediate improvement in respiratory effort and oxygenation. Subsequent doses were required, but within six hours, the patient's mental status normalized without any seizure activity .

Research Findings: Mefenamic Acid-Induced Toxicity

In a study investigating the effects of mefenamic acid (MFA) on anxiety and locomotion in mice, flumazenil pretreatment was found to significantly reverse MFA-induced anxiety-like behaviors and catalepsy. The study utilized various behavioral tests such as the elevated zero maze and marble burying test, demonstrating that flumazenil effectively mitigated the adverse effects caused by MFA treatment .

Adverse Effects and Considerations

While flumazenil is generally well-tolerated, it can induce withdrawal symptoms in chronic benzodiazepine users due to its antagonistic properties. Common adverse reactions include agitation, anxiety, and injection site pain . Importantly, flumazenil does not reverse the effects of other central nervous system depressants such as ethanol or opioids .

Q & A

Q. Basic: What analytical methodologies are recommended for detecting and quantifying Flumazenil acid in metabolic studies?

Answer:

this compound, as a metabolite of Flumazenil (FMZ), requires high-sensitivity detection due to its low physiological concentrations. Reverse-phase HPLC coupled with UV or mass spectrometry is widely used. Key parameters include:

- Column : Luna 5 μm C18 (2) (100 Å, 10 × 250 mm) for separation .

- Mobile Phase : 10 mM phosphate buffer (pH 7.2) with ethanol (23–25%) for elution .

- System Suitability : Retention time consistency (±2% variation) and relative response thresholds (e.g., 0.5–1.0% for impurity peaks) .

- Sample Preparation : Dilution in aqueous ethanol (23%) to stabilize this compound for injection .

Table 1: Example HPLC Parameters

| Parameter | Specification | Source |

|---|---|---|

| Column | Luna C18 (5 μm, 100 Å) | |

| Buffer | 10 mM phosphate, pH 7.2 | |

| Eluent | 25% EtOH in buffer | |

| Retention Time | ~12–15 min (method-dependent) |

Q. Advanced: What methodological challenges arise in radiosynthesizing [18F]-Flumazenil for PET imaging?

Answer:

Radiosynthesis of [18F]-FMZ involves balancing isotopic exchange efficiency, purity, and scalability:

- Isotopic Exchange Method : Uses FMZ precursor with [18F]fluoride. Challenges include low radiochemical yield (<15%) due to competing side reactions .

- Copper-Mediated Fluorination : Improves yield (23% ethanol elution) but requires strict control of copper catalysts to avoid residual metal contamination .

- Automation : GMP-compatible synthesis protocols must integrate purification (e.g., semi-preparative HPLC) and formulation (0.9% NaCl + ascorbate) within 55 minutes .

- Quality Control : Residual solvent analysis (e.g., ethanol <500 ppm) and radiochemical purity (>95%) are critical for in vivo applications .

Q. Basic: How does this compound contribute to understanding GABAA receptor modulation?

Answer:

As a metabolite of FMZ, this compound retains partial antagonism at GABAA receptors, making it a tool for studying receptor dynamics:

- Binding Assays : Competitive displacement experiments using [3H]Flumazenil autoradiography in rat brain slices to quantify receptor occupancy .

- Functional Studies : Electrophysiological recordings (e.g., patch-clamp) in hippocampal neurons to assess chloride current inhibition .

- Metabolic Correlation : Co-administration of FMZ with CYP3A4 inhibitors (e.g., ketoconazole) to evaluate this compound accumulation kinetics .

Q. Advanced: How can researchers resolve contradictory data on Flumazenil’s binding kinetics in different experimental models?

Answer:

Discrepancies in FMZ binding (e.g., dissociation rates in primates vs. rodents) require multi-modal validation:

- In Vivo PET Imaging : Use [11C]FMZ in primates to measure dose-dependent dissociation delays (e.g., clarithromycin co-administration increased washout half-life by 40%) .

- Ex Vivo Autoradiography : Compare [3H]FMZ binding in postmortem brain tissues under varying pH and ionic conditions .

- Molecular Dynamics Simulations : Model FMZ-GABAA interactions to identify allosteric modulation sites (e.g., α1/γ2 subunit interfaces) .

Table 2: Key Variables in Binding Studies

| Variable | Impact on FMZ Binding | Methodological Adjustment |

|---|---|---|

| pH | Alters receptor conformation | Standardize buffer to pH 7.4 |

| Mg²⁺ Concentration | Enhances FMZ affinity | Use 2 mM MgCl₂ in assays |

| Temperature | Affects dissociation rate (Q10) | Conduct at 37°C for in vivo relevance |

Q. Basic: What protocols ensure this compound’s stability and purity in pharmaceutical-grade formulations?

Answer:

- Storage : Lyophilized samples at -20°C in argon atmosphere to prevent oxidation .

- Purity Validation : Certificate of Analysis (COA) with HPLC-UV (>98% purity) and LC-MS for structural confirmation .

- Solution Preparation : Reconstitute in 25 µL of DMSO (10 mM stock), followed by dilution in saline for in vitro assays .

Q. Advanced: How can experimental design optimize the study of this compound’s interaction with GABAergic drugs like clarithromycin?

Answer:

- Dose-Response PET Studies : Administer clarithromycin (50–200 mg/kg) 1 hour before [11C]FMZ injection in primates. Measure time-activity curves (TACs) in regions of interest (ROIs) like the thalamus .

- Kinetic Modeling : Use Logan graphical analysis to calculate distribution volume ratios (DVRs) and compare FMZ binding with/without clarithromycin .

- Control for CYP450 Interference : Co-administer CYP3A4 probes (e.g., midazolam) to rule out metabolic interactions .

Methodological Recommendations for Contradictory Data:

Properties

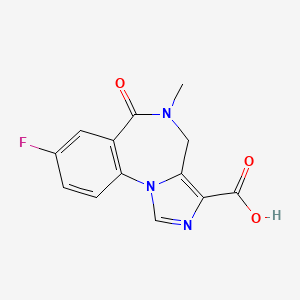

IUPAC Name |

8-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN3O3/c1-16-5-10-11(13(19)20)15-6-17(10)9-3-2-7(14)4-8(9)12(16)18/h2-4,6H,5H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVXVWJBSJCRJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(N=CN2C3=C(C1=O)C=C(C=C3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60233357 | |

| Record name | Ro 15-3890 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60233357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84378-44-9 | |

| Record name | Ro 15-3890 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084378449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ro 15-3890 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60233357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUMAZENIL ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBH0H721NV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.